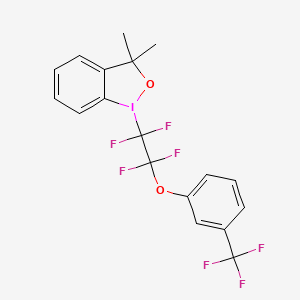
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid: is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted side reactions.
Alkylation: The protected histidine undergoes alkylation at the alpha carbon to introduce the methyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield imidazolidine derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
科学的研究の応用
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and protein structure studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways and cellular responses.
Pathways Involved: It affects pathways related to inflammation, microbial growth, and metabolic processes.
類似化合物との比較
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simple heterocyclic compound that forms the core structure of the imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Uniqueness
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChIキー |
HRRYYCWYCMJNGA-SSDOTTSWSA-N |
異性体SMILES |
C[C@@](CC1=CN=CN1)(C(=O)O)N |
正規SMILES |
CC(CC1=CN=CN1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


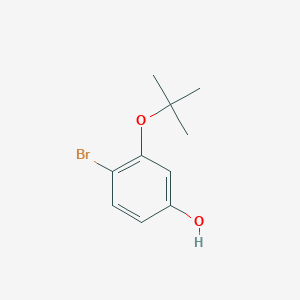
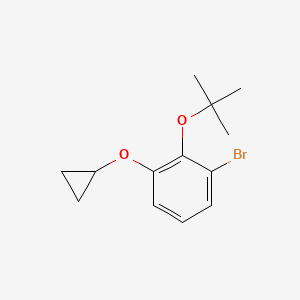


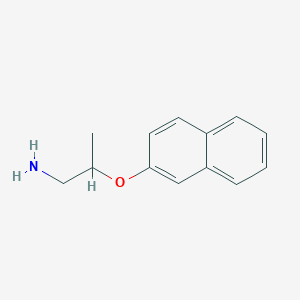
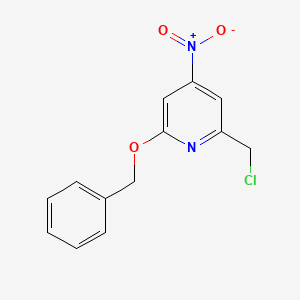
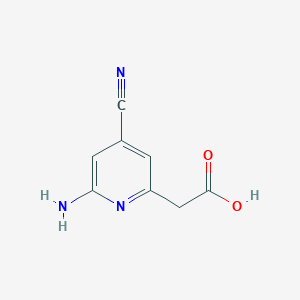

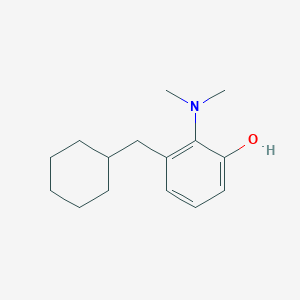
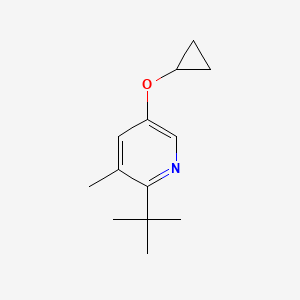

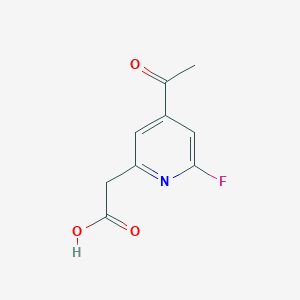
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
